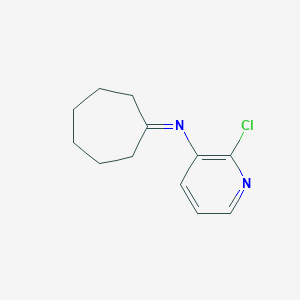
N-(2-Chloropyridin-3-yl)cycloheptanimine
Description
N-(2-Chloropyridin-3-yl)cycloheptanimine is a heterocyclic compound featuring a seven-membered cycloheptanimine ring attached to a 2-chloropyridin-3-yl group. The cycloheptanimine moiety introduces unique steric and electronic effects compared to smaller rings (e.g., cyclohexane or pyrrolidine), which may influence reactivity, solubility, and biological activity .
Properties
CAS No. |
154377-29-4 |
|---|---|
Molecular Formula |
C12H15ClN2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)cycloheptanimine |
InChI |
InChI=1S/C12H15ClN2/c13-12-11(8-5-9-14-12)15-10-6-3-1-2-4-7-10/h5,8-9H,1-4,6-7H2 |
InChI Key |
RZGLJRXAZBGQQC-UHFFFAOYSA-N |
SMILES |
C1CCCC(=NC2=C(N=CC=C2)Cl)CC1 |
Canonical SMILES |
C1CCCC(=NC2=C(N=CC=C2)Cl)CC1 |
Synonyms |
(2-Chloro-pyridin-3-yl)-cycloheptylidene-amine |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular Structure and Crystallinity
- Cycloheptanimine vs. Cyclohexylamine Analogs :
- The seven-membered cycloheptanimine ring increases steric hindrance compared to six-membered cyclohexylamine derivatives (e.g., 2-chloro-N-cyclohexylpyridin-3-amine, CAS 793675-33-9) . This may reduce crystallinity and alter packing efficiency in solid states.
- In contrast, smaller rings like oxazole (e.g., 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide) form hydrogen-bonded C(4) chains in crystals, enhancing stability .
Physicochemical Properties
Anti-inflammatory and Antibacterial Activity
- In -chloro-3-(2-chloropyridin-3-yl) analogs showed inhibitory activity against iNOS and PGE2 production. The cycloheptanimine variant might modulate these pathways differently due to ring size .
Antitumor Potential
- highlights metal complexes (Co(II), Ni(II), Cu(II)) of 2-chloropyridin-3-yl derivatives as antioxidants and antitumor agents. The cycloheptanimine’s conformational flexibility could enhance metal coordination, altering efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


